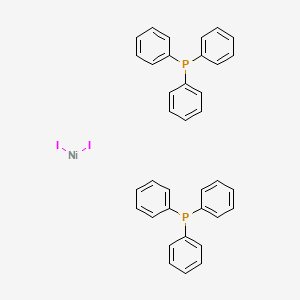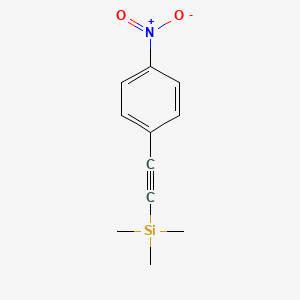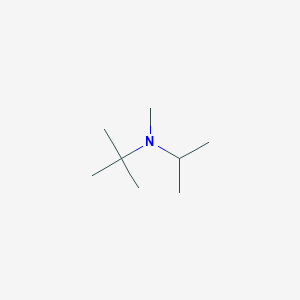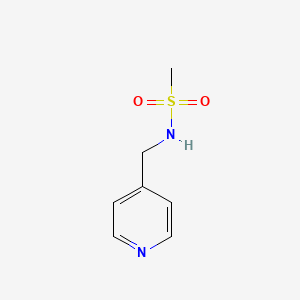
Diiododbis(triphenylphosphinenickel(II)
Übersicht
Beschreibung
Diiododbis(triphenylphosphinenickel(II) is a chemical compound with the molecular formula C36H30I2NiP2 . It has a molecular weight of 837.09 g/mol . The compound is sensitive to air and light .
Molecular Structure Analysis
The molecular structure of Diiododbis(triphenylphosphinenickel(II) is represented by the SMILES notation:I [Ni++]I.C1=CC=C (C=C1)P (C1=CC=CC=C1)C1=CC=CC=C1.C1=CC=C (C=C1)P (C1=CC=CC=C1)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
Diiododbis(triphenylphosphinenickel(II) is a brown crystalline powder . It is sensitive to air and light .Wissenschaftliche Forschungsanwendungen
Catalysis in Carbon-Nitrogen Coupling Reactions
Diiodobis(triphenylphosphine)nickel(II) serves as an effective catalyst precursor in carbon-nitrogen (C-N) coupling reactions. This type of nickel(II) pre-catalyst, in conjunction with N-heterocyclic carbene ligands, can produce catalytically active nickel(0) species in situ, facilitating efficient amination of aryl chlorides with secondary cyclic amines and anilines under mild conditions. This process highlights the compound's utility in creating complex nitrogen-containing organic molecules, which are fundamental to pharmaceuticals and agrochemicals (Cheng Chen & Lian-Ming Yang, 2007).
Living Radical Polymerization
In the field of polymer science, diiodobis(triphenylphosphine)nickel(II) complexes have been employed as catalysts for the living radical polymerization of methyl methacrylate (MMA). These complexes, particularly when used with bromide-based initiating systems, have been shown to yield polymers with narrow molecular weight distributions, indicative of controlled polymerization processes. Such advancements are critical for the development of polymers with specific properties for medical, technological, and industrial applications (Hiroko Uegaki et al., 1997).
Cross-Coupling Reactions
The utility of triphenylphosphine-nickel complexes extends to cross-coupling reactions of various aryl halides, including unactivated aryl chlorides, with alkynyl-, alkenyl-, and allyl-stannanes. These reactions are pivotal for constructing carbon-carbon bonds, a foundational aspect of organic synthesis, leading to the production of a wide array of organic compounds. The efficiency and high yields achieved in these reactions underscore the significance of diiodobis(triphenylphosphine)nickel(II) in modern synthetic methodologies (E. Shirakawa et al., 1997).
Novel Initiating Systems for Polymerization
Further research has demonstrated that composites based on dibromobis(triphenylphosphine)nickel and iodobenzene, in the presence of zinc dust, can efficiently initiate polymerization of vinyl monomers across a broad temperature range. This finding is crucial for the polymer industry, where the ability to control the initiation of polymerization can lead to materials with novel properties and applications (D. F. Grishin et al., 2006).
Safety and Hazards
Diiododbis(triphenylphosphinenickel(II) is classified as a skin sensitizer and a category 1B carcinogen . It may cause an allergic skin reaction and may cause cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, washing contaminated clothing before reuse, and storing locked up .
Eigenschaften
IUPAC Name |
diiodonickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNPPNNEDIAJL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30I2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422013 | |
| Record name | diiododbis(triphenylphosphinenickel(ii) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82308-17-6 | |
| Record name | diiododbis(triphenylphosphinenickel(ii) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















